molecular formula C12H11ClN2O2S B289642 Ethyl [(4-chloro-2-quinazolinyl)sulfanyl]acetate

Ethyl [(4-chloro-2-quinazolinyl)sulfanyl]acetate

Cat. No. B289642
M. Wt: 282.75 g/mol
InChI Key: ZTFIJXHIIOFKNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl [(4-chloro-2-quinazolinyl)sulfanyl]acetate, commonly known as CQSA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CQSA is a quinazoline derivative that has a sulfanyl group attached to it. The compound has been synthesized using various methods, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of CQSA is not fully understood, but studies have suggested that the compound may inhibit the activity of certain enzymes involved in cancer cell growth and viral replication. CQSA has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, which may contribute to its anticancer activity. The compound has also been shown to inhibit the activity of RNA polymerase, an enzyme involved in viral replication, which may contribute to its antiviral activity.
Biochemical and Physiological Effects:
CQSA has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of immune responses. The compound has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. CQSA has also been shown to inhibit cell proliferation by inducing cell cycle arrest at the G2/M phase. Additionally, the compound has been shown to modulate immune responses by increasing the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

CQSA has several advantages for lab experiments, including its high potency and selectivity, low toxicity, and ease of synthesis. However, the compound also has some limitations, including its poor solubility in water and its instability in acidic conditions.

Future Directions

There are several future directions for research on CQSA, including the development of more potent and selective analogs, the investigation of its mechanism of action, and the evaluation of its therapeutic potential in animal models. Additionally, the compound could be studied for its potential applications in other areas, such as neurodegenerative diseases and inflammation.
Conclusion:
In conclusion, CQSA is a quinazoline derivative that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been synthesized using various methods, and its mechanism of action has been studied extensively. CQSA has demonstrated anticancer, antiviral, and antimicrobial properties, and it has several advantages for lab experiments. However, further research is needed to fully understand its mechanism of action and evaluate its therapeutic potential.

Synthesis Methods

CQSA can be synthesized using various methods, including the reaction of 4-chloro-2-nitrobenzenesulfanyl chloride with ethyl acetoacetate in the presence of a base. The reaction results in the formation of CQSA as a yellow solid. Other methods include the reaction of 4-chloro-2-nitrobenzenesulfanyl chloride with ethyl 2-bromoacetate in the presence of a base or the reaction of 2-chloro-4-nitrobenzenethiol with ethyl acetoacetate in the presence of a base.

Scientific Research Applications

CQSA has been studied for its potential therapeutic applications, including its anticancer, antiviral, and antimicrobial properties. The compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. CQSA has also been shown to have antiviral activity against herpes simplex virus type 1 and 2 and human cytomegalovirus. Additionally, the compound has demonstrated antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli.

properties

Molecular Formula

C12H11ClN2O2S

Molecular Weight

282.75 g/mol

IUPAC Name

ethyl 2-(4-chloroquinazolin-2-yl)sulfanylacetate

InChI

InChI=1S/C12H11ClN2O2S/c1-2-17-10(16)7-18-12-14-9-6-4-3-5-8(9)11(13)15-12/h3-6H,2,7H2,1H3

InChI Key

ZTFIJXHIIOFKNQ-UHFFFAOYSA-N

SMILES

CCOC(=O)CSC1=NC2=CC=CC=C2C(=N1)Cl

Canonical SMILES

CCOC(=O)CSC1=NC2=CC=CC=C2C(=N1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.